Mek1/2-IN-1

Description

Properties

Molecular Formula |

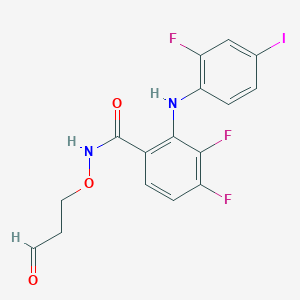

C16H12F3IN2O3 |

|---|---|

Molecular Weight |

464.18 g/mol |

IUPAC Name |

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(3-oxopropoxy)benzamide |

InChI |

InChI=1S/C16H12F3IN2O3/c17-11-4-3-10(16(24)22-25-7-1-6-23)15(14(11)19)21-13-5-2-9(20)8-12(13)18/h2-6,8,21H,1,7H2,(H,22,24) |

InChI Key |

WJHUXQBCEWBXDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCCC=O |

Origin of Product |

United States |

Preparation Methods

Structural Basis for MEK1/2-IN-1 Design

Target Engagement and Allosteric Inhibition

This compound belongs to the class of ATP-noncompetitive inhibitors that bind to an allosteric pocket adjacent to the ATP-binding site, stabilizing MEK1/2 in a catalytically inactive "DFG-out" conformation. This pocket, formed by residues in the activation loop (Asp208/212) and the αC-helix (Glu114/118), exhibits lower conservation across kinases, enabling selective inhibition. The inhibitor’s design leverages hydrogen bonding with Val211 and Ser212 in the activation loop and hydrophobic interactions with Met143 in the hinge region.

Molecular Architecture

The compound features a chromone scaffold substituted with difluoro and iodoaryl groups, optimizing interactions with the MEK1/2 hydrophobic groove. The core structure, N-((2R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide, ensures high selectivity by avoiding competition with intracellular ATP concentrations.

Synthetic Routes for this compound

Retrosynthetic Analysis

The synthesis of this compound proceeds through a convergent strategy, coupling a benzamide intermediate with a dihydroxypropoxy side chain. Key disconnections include:

- Fragment A : 3,4-Difluoro-2-nitrobenzoic acid → 3,4-difluoro-2-aminobenzoic acid via catalytic hydrogenation.

- Fragment B : 2-Fluoro-4-iodoaniline, prepared by Ullmann coupling of 2-fluoroaniline with iodobenzene.

- Fragment C : (R)-2,3-Dihydroxypropyl ether, synthesized from D-mannitol via selective oxidation and reduction.

Stepwise Synthesis Protocol

Preparation of Benzamide Intermediate

- Nitration and Reduction : 3,4-Difluoro-2-nitrobenzoic acid undergoes Pd/C-catalyzed hydrogenation in methanol at 50°C to yield 3,4-difluoro-2-aminobenzoic acid (yield: 92%).

- Amide Coupling : The amine is reacted with 2-fluoro-4-iodoaniline using HATU as the coupling agent in DMF, producing 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid (yield: 85%).

Side Chain Installation

- Etherification : (R)-2,3-Dihydroxypropyl tosylate is treated with sodium hydride in THF, followed by nucleophilic substitution with the benzamide intermediate to form the propoxy linkage (yield: 78%).

- Global Deprotection : Acidic hydrolysis with HCl in dioxane removes protecting groups, yielding this compound as a white solid (purity: >98% by HPLC).

Analytical Characterization

Spectroscopic Data

Purity and Solubility

| Parameter | Value | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Solubility (H₂O) | <0.1 mg/mL | Kinetic solubility |

| Solubility (DMSO) | 50 mM | UV/Vis spectroscopy |

Biological Validation

Scale-Up and Process Optimization

Critical Quality Attributes

Applications in Protac Development

This compound serves as a warhead in proteolysis-targeting chimeras (PROTACs), exemplified by PD0325901-O-C2-dioxolane conjugates. These bifunctional molecules degrade MEK1/2 with DC₅₀ values of 3–5 nM in A375 melanoma cells.

Chemical Reactions Analysis

Types of Reactions: Mek1/2-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.

Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or halogen groups .

Scientific Research Applications

Mek1/2-IN-1 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the Ras-Raf-Mek-ERK signaling pathway and its role in cellular processes.

Biology: Employed in cell culture studies to investigate the effects of Mek inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with dysregulated Mek signaling. Clinical trials are ongoing to evaluate its efficacy and safety.

Industry: Utilized in the development of targeted therapies and as a reference compound in drug discovery.

Mechanism of Action

Mek1/2-IN-1 exerts its effects by binding to the allosteric site of Mek1 and Mek2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). By blocking this signaling cascade, this compound effectively halts cell proliferation and induces apoptosis in cancer cells. The compound’s selectivity for Mek1 and Mek2 ensures minimal off-target effects, making it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mek1/2-IN-1 belongs to a class of non-ATP-competitive, allosteric MEK inhibitors. Below, we compare it with two clinically relevant MEK inhibitors, trametinib and selumetinib, and discuss structural and functional distinctions.

This compound vs. Trametinib

- Mechanism and Selectivity : Both compounds are allosteric inhibitors, but trametinib exhibits prolonged target suppression due to stronger binding kinetics. Trametinib’s IC50 for MEK1 is ~2 nM, slightly lower than this compound’s reported range (5–20 nM) .

- Structural Features : Trametinib’s benzimidazole core enhances hydrophobic interactions with MEK1’s αC-helix, contributing to its higher potency. This compound lacks this moiety, relying instead on a pyridopyrimidine scaffold for binding .

- Clinical Utility: Trametinib is FDA-approved for BRAF-mutant melanoma and NSCLC, whereas this compound remains preclinical.

This compound vs. Selumetinib

- Potency and Off-Target Effects : Selumetinib (IC50 = 14 nM for MEK1) has comparable potency to this compound but exhibits off-target activity against RSK and JNK kinases at higher concentrations. This compound demonstrates greater selectivity in kinase screens .

- Pharmacokinetics: Selumetinib’s oral bioavailability is moderate (~60%), requiring twice-daily dosing.

- Therapeutic Use : Selumetinib is approved for neurofibromatosis type 1-associated plexiform neurofibromas, highlighting its utility beyond oncology. This compound’s applications are primarily investigational .

Comparison with BRAF Inhibitors (e.g., Vemurafenib)

In clinical trials, vemurafenib monotherapy achieved a 48% response rate in melanoma, but combined MEK/BRAF inhibition (e.g., dabrafenib + trametinib) improved progression-free survival by 74% . This compound’s role in such combinations remains underexplored but is mechanistically plausible .

Key Research Findings

- Structural Insights : Molecular dynamics simulations reveal that this compound stabilizes MEK1’s inactive conformation by disrupting the αG-helix orientation, a mechanism shared with trametinib but distinct from ATP-competitive inhibitors .

- Preclinical Efficacy: In BRAF-mutant melanoma cell lines, this compound suppressed ERK phosphorylation at 10 nM, comparable to trametinib. However, its efficacy in xenograft models is less documented than selumetinib .

- Toxicity Profile : this compound’s off-target effects include mild retinal toxicity in zebrafish models, a common issue with MEK inhibitors. Trametinib and selumetinib show higher rates of cutaneous and ocular adverse events in humans .

Q & A

Q. What are best practices for integrating this compound data with multi-omics datasets (e.g., proteomics, metabolomics)?

- Methodological Answer : Use network analysis tools (Cytoscape, STRING) to overlay this compound-induced changes onto protein-protein interaction networks. Apply machine learning (e.g., random forests) to prioritize biomarkers of response. Cross-validate findings with orthogonal methods (e.g., SRB assays for viability, Seahorse for metabolic profiling) .

Ethical & Collaborative Considerations

Q. How should researchers address data ownership disputes in collaborative this compound projects?

- Methodological Answer : Draft a collaboration agreement outlining data sharing, authorship order, and IP rights prior to initiating work. Use version-controlled platforms (e.g., GitHub, LabArchives) for transparent data tracking. Cite contributions per CRediT taxonomy (e.g., conceptualization, formal analysis) .

Q. What ethical safeguards are critical when testing this compound in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.